1-(2-Bromo-5-methoxyphenyl)propan-2-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H13BrO2 |
|---|---|
Molecular Weight |
245.11 g/mol |
IUPAC Name |
1-(2-bromo-5-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H13BrO2/c1-7(12)5-8-6-9(13-2)3-4-10(8)11/h3-4,6-7,12H,5H2,1-2H3 |
InChI Key |
RRSKOMCYTAKPBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=C(C=CC(=C1)OC)Br)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 2 Bromo 5 Methoxyphenyl Propan 2 Ol and Its Stereoisomers
Strategies for Carbon-Carbon Bond Formation in Arylpropanol Scaffolds
The construction of the fundamental carbon framework of 1-(2-Bromo-5-methoxyphenyl)propan-2-ol relies on robust carbon-carbon bond-forming reactions. These methods typically involve the assembly of the aryl and propanol (B110389) fragments through nucleophilic addition to a carbonyl group.
Grignard Reagent Mediated Synthesis and Related Alkylation Approaches
A primary and highly effective method for constructing the arylpropanol skeleton is the Grignard reaction. This approach involves the nucleophilic addition of an organometallic reagent to a carbonyl compound. One of the most direct pathways to this compound is the reaction of 2-bromo-5-methoxybenzaldehyde (B1267466) with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr).
In this reaction, the nucleophilic methyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde. The subsequent acidic workup protonates the resulting alkoxide intermediate to yield the final secondary alcohol product. The starting material, 2-bromo-5-methoxybenzaldehyde, is a readily available chemical intermediate. nih.govbldpharm.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to ensure the stability and reactivity of the Grignard reagent. youtube.com
Table 1: Grignard Reaction for this compound Synthesis
| Reactant 1 | Reactant 2 | Solvent | Product |
| 2-Bromo-5-methoxybenzaldehyde | Methylmagnesium Bromide | Tetrahydrofuran (THF) | This compound |
Carbonyl Reduction Pathways for Secondary Alcohol Formation
An alternative strategy involves the reduction of a ketone precursor, specifically 1-(2-bromo-5-methoxyphenyl)propan-2-one. This ketone can be synthesized through methods such as the Friedel-Crafts acylation of 1-bromo-4-methoxybenzene with propanoyl chloride. Once the ketone is obtained, the secondary alcohol is formed via the reduction of the carbonyl group.
Hydride-based reducing agents are commonly employed for this transformation due to their high efficiency and selectivity for carbonyl groups. Sodium borohydride (B1222165) (NaBH₄) is a particularly suitable reagent for this purpose, offering a milder and safer alternative to more powerful reducing agents like lithium aluminum hydride (LiAlH₄). The reaction is typically performed in a protic solvent, such as methanol (B129727) or ethanol, where the solvent serves to protonate the intermediate alkoxide after the hydride transfer from the borohydride reagent to the carbonyl carbon. This method reliably produces the racemic secondary alcohol.
Stereoselective Synthesis of Enantiopure this compound
The synthesis of enantiomerically pure forms of this compound is of significant interest, requiring advanced stereoselective methods. These approaches include the separation of a racemic mixture or the direct synthesis of a single enantiomer using chiral catalysts or auxiliaries.
Kinetic Resolution Techniques and Biocatalytic Approaches
Kinetic resolution is a powerful technique for separating a racemic mixture of chiral alcohols. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. Biocatalytic kinetic resolution, which employs enzymes, is a particularly effective and environmentally benign approach.
Lipases are a class of enzymes widely used for the kinetic resolution of secondary alcohols. In a typical procedure, the racemic this compound is subjected to a transesterification reaction catalyzed by a lipase (B570770), such as Candida antarctica lipase B (CALB), in the presence of an acyl donor like vinyl acetate (B1210297). The enzyme selectively acylates one enantiomer (e.g., the R-enantiomer) at a much faster rate than the other, resulting in a mixture of the acylated (R)-ester and the unreacted (S)-alcohol. These two products can then be separated chromatographically, providing access to both enantiomers in high enantiomeric purity.
Chiral Auxiliary and Asymmetric Catalysis in Precursor Synthesis
Asymmetric catalysis offers a more direct and atom-economical route to enantiopure alcohols by creating the desired stereocenter in a controlled manner. This is typically achieved through the asymmetric reduction of the prochiral ketone precursor, 1-(2-bromo-5-methoxyphenyl)propan-2-one, using a chiral catalyst.
Two prominent methods for this transformation are the Corey-Bakshi-Shibata (CBS) reduction and Noyori asymmetric hydrogenation.
Corey-Bakshi-Shibata (CBS) Reduction : This method utilizes a chiral oxazaborolidine catalyst in the presence of a borane (B79455) source (e.g., borane-THF complex) to reduce ketones to alcohols with high enantioselectivity. magritek.comorganic-chemistry.org The stereochemical outcome is predictable based on the catalyst's chirality, allowing for the targeted synthesis of either the (R) or (S) alcohol. researchgate.netnih.gov
Noyori Asymmetric Hydrogenation : This technique employs chiral ruthenium-diphosphine-diamine complexes as catalysts for the hydrogenation of ketones. chem-station.com It is known for its high efficiency, broad substrate scope, and exceptional enantioselectivity, often achieving very high turnover numbers. chem-station.com
Table 2: Comparison of Asymmetric Reduction Methods
| Method | Catalyst System | Reductant | Key Features |
| CBS Reduction | Chiral Oxazaborolidine (e.g., Me-CBS) | Borane (BH₃) | Predictable stereochemistry, widely applicable. magritek.comorganic-chemistry.org |
| Noyori Hydrogenation | Chiral Ru(II)-diphosphine-diamine complex | Hydrogen (H₂) | High catalytic activity and enantioselectivity. chem-station.com |
Derivatization from Related Aromatic Halides and Ethers, including Benzyl (B1604629) Bromide Intermediates
An alternative synthetic pathway to the target compound involves building the carbon skeleton from a benzyl bromide intermediate. This multi-step approach offers flexibility and utilizes different bond-forming strategies.
A key intermediate for this route is 2-bromo-5-methoxybenzyl bromide, which can be synthesized from 3-methylanisole (B1663972) through a one-pot radical bromination process using N-bromosuccinimide (NBS) and a radical initiator. magritek.com
Once the benzyl bromide is obtained, a carbon-carbon bond can be formed via a coupling reaction. For instance, reaction with vinylmagnesium chloride in the presence of a copper catalyst can yield 1-allyl-2-bromo-5-methoxybenzene. This allylated intermediate can then be converted to the target secondary alcohol, this compound. This final conversion is achieved through a hydration reaction that follows Markovnikov's rule, ensuring the hydroxyl group adds to the more substituted carbon of the allyl group's double bond. A standard and effective method for this transformation is oxymercuration-demercuration. masterorganicchemistry.com This involves treating the alkene with mercury(II) acetate in aqueous THF, followed by in-situ reduction of the organomercury intermediate with sodium borohydride. masterorganicchemistry.com
Chemical Reactivity and Mechanistic Elucidation of 1 2 Bromo 5 Methoxyphenyl Propan 2 Ol
Cross-Coupling Chemistry at the Bromine Moiety
The carbon-bromine bond on the aromatic ring is a key site for carbon-carbon and carbon-heteroatom bond formation through metal-catalyzed cross-coupling reactions. This approach is fundamental in modern organic synthesis for constructing complex molecular frameworks.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)
Palladium catalysts are exceptionally effective in mediating the formation of new bonds at the site of the aryl bromide.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a robust method for forming a carbon-carbon bond between the aryl bromide and an organoboron compound, typically a boronic acid or ester. researchgate.net The reaction proceeds through a well-established catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the biaryl product and regenerate the catalyst. libretexts.org For a substrate like 1-(2-Bromo-5-methoxyphenyl)propan-2-ol, the reaction would replace the bromine atom with the organic group from the boronic acid. The presence of the ortho-propanol and meta-methoxy substituents can influence the reaction's efficiency, but conditions are readily optimized. beilstein-journals.orgnih.gov
Interactive Data Table: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | ~85-95 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 100 | ~90-98 |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 80 | ~88-96 |
Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, creating an arylethyne scaffold. researchgate.netnih.gov This reaction is typically co-catalyzed by palladium and a copper(I) salt, in the presence of a base such as an amine. researchgate.net The reaction involves the formation of a copper(I) acetylide, which then participates in the palladium catalytic cycle. This transformation offers a direct route to incorporating an alkyne moiety onto the phenyl ring of the title compound.
Other Metal-Catalyzed Coupling Reactions
While palladium is dominant, other transition metals like copper and nickel also catalyze important coupling reactions.
Copper-Catalyzed Coupling: Copper-catalyzed reactions, such as the Ullmann condensation, provide classic alternatives for forming C-C, C-N, or C-O bonds. These reactions often require higher temperatures than their palladium-catalyzed counterparts but are effective for certain substrates. Modern protocols have expanded the scope of copper catalysis, including couplings with organozinc reagents and alkyl bromides under milder conditions. nih.govresearchgate.net For this compound, a copper-catalyzed reaction could be employed to couple it with amines, phenols, or other nucleophiles.
Nickel-Catalyzed Coupling: Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. ucla.edu Nickel complexes can effectively couple aryl bromides with a variety of partners, including organozinc reagents and Grignard reagents. nih.gov Notably, nickel catalysis has also been developed for the challenging activation of C-O bonds, such as those in anisole (B1667542) derivatives, showcasing its unique reactivity profile. semanticscholar.orgresearchgate.net This makes it a powerful tool for transformations of substituted bromoarenes.
Transformations Involving the Secondary Alcohol Functional Group
The secondary alcohol on the propan-2-ol side chain is a versatile functional group that can undergo a range of transformations, including oxidation, reduction of its corresponding ketone, substitution, and esterification.
Oxidation and Reduction Pathways
Oxidation: The secondary alcohol of this compound can be readily oxidized to the corresponding ketone, 1-(2-Bromo-5-methoxyphenyl)propan-2-one. This transformation is a fundamental process in organic synthesis. A variety of reagents can achieve this oxidation under mild conditions, including pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or through methods like the Swern or Dess-Martin periodinane oxidations, which are known for their high yields and compatibility with other functional groups.
Reduction: While the secondary alcohol is already in a reduced state, the corresponding ketone, 1-(2-Bromo-5-methoxyphenyl)propan-2-one, can be reduced to regenerate the alcohol. This reductive pathway is crucial for synthesizing the title compound from a ketone precursor. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent. These reagents act as sources of hydride (H⁻) that attack the electrophilic carbonyl carbon.
Nucleophilic Substitution and Esterification Reactions
Nucleophilic Substitution: The hydroxyl (-OH) group is a poor leaving group. However, it can be converted into a good leaving group, facilitating nucleophilic substitution. Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol into the corresponding 2-chloropropyl or 2-bromopropyl derivative, respectively. chemistrysteps.comyoutube.com These reactions typically proceed via an Sₙ2 mechanism, especially in the presence of a base like pyridine, resulting in an inversion of stereochemistry if the alcohol is chiral. chemistrysteps.commasterorganicchemistry.com In the absence of a base, SOCl₂ can react via an Sₙi (internal nucleophilic substitution) mechanism, which leads to retention of stereochemistry. masterorganicchemistry.com
Esterification: The secondary alcohol readily undergoes esterification upon reaction with carboxylic acids or their derivatives. A common and efficient method is the reaction with a highly reactive acyl chloride in the presence of a base like pyridine. pearson.comchemguide.co.uk This reaction proceeds via a nucleophilic acyl substitution mechanism to form the corresponding ester. savemyexams.comlibretexts.org Alternatively, Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, can also be employed, though it is an equilibrium-driven process. libretexts.org
Interactive Data Table: Common Reagents for Secondary Alcohol Transformations
| Transformation | Reagent | Product Functional Group |
| Oxidation | Pyridinium Chlorochromate (PCC) | Ketone |
| Reduction (of ketone) | Sodium Borohydride (NaBH₄) | Secondary Alcohol |
| Nucleophilic Substitution | Thionyl Chloride (SOCl₂) | Alkyl Chloride |
| Esterification | Acetyl Chloride / Pyridine | Ester |
Electrophilic and Nucleophilic Aromatic Substitution Patterns on the Methoxy-Substituted Phenyl Ring
The reactivity of the aromatic ring towards substitution is governed by the electronic and steric effects of its existing substituents: the bromo, methoxy (B1213986), and propan-2-ol groups. wikipedia.org
Electrophilic Aromatic Substitution (EAS): Electrophilic aromatic substitution involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The directing effects of the substituents determine the position of the incoming electrophile.
Methoxy (-OCH₃) group: A strong activating group that directs incoming electrophiles to the ortho and para positions (C4 and C6) through resonance donation of electrons. wisc.edu
Bromo (-Br) group: A deactivating group due to its inductive electron withdrawal, but it is ortho- and para-directing because of resonance.
Alkyl (-CH₂CH(OH)CH₃) group: A weak activating group that directs ortho and para. lkouniv.ac.in
The combined influence of these groups makes the ring more activated than benzene (B151609), with the methoxy group being the dominant director. mnstate.edu The primary sites for electrophilic attack are the C4 and C6 positions, which are ortho and para to the methoxy group. Steric hindrance from the adjacent propan-2-ol side chain at C1 may slightly favor substitution at the C4 position over the C6 position. Common EAS reactions include nitration (using HNO₃/H₂SO₄) and Friedel-Crafts acylation (using an acyl chloride and a Lewis acid like AlCl₃), which would be expected to yield predominantly the 4-substituted and 6-substituted isomers. libretexts.org
Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution, where a nucleophile displaces a leaving group (like bromine) on the aromatic ring, is generally not feasible for this substrate under standard conditions. SNAr reactions typically require the presence of a strong electron-withdrawing group (such as a nitro group) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. The electron-donating methoxy group and the weakly activating alkyl group on the ring of this compound disfavor this reaction pathway.
Intramolecular Cyclization and Rearrangement Reactions (e.g., Isochromene Formation)
The structure of this compound is predisposed to intramolecular cyclization to form a substituted isochromene, specifically 7-methoxy-1-methyl-1H-isochromene. This transformation involves the formation of an ether linkage between the hydroxyl group and the aromatic ring, with the displacement of the bromine atom. Such cyclizations are valuable for the synthesis of heterocyclic compounds present in many natural products and pharmacologically active molecules.
The formation of the isochromene ring system from precursors like this compound can be achieved through several synthetic strategies, most notably through transition-metal-catalyzed cross-coupling reactions or acid-catalyzed processes.
Palladium-Catalyzed Intramolecular Cyclization:
Palladium-catalyzed reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The intramolecular cyclization of this compound to form 7-methoxy-1-methyl-1H-isochromene would likely proceed through a mechanism involving the following key steps:
Oxidative Addition: A low-valent palladium(0) catalyst oxidatively inserts into the carbon-bromine bond of the aromatic ring to form an arylpalladium(II) intermediate.
Intramolecular Coordination and Insertion: The hydroxyl group of the propan-2-ol side chain coordinates to the palladium center. This is followed by an intramolecular migratory insertion of the oxygen atom onto the aromatic ring, leading to the formation of the isochromene ring.
Reductive Elimination: The palladium catalyst is regenerated in its active Pd(0) state, and the cyclized product, 7-methoxy-1-methyl-1H-isochromene, is released.
The efficiency of this process can be influenced by the choice of palladium catalyst, ligands, and reaction conditions such as temperature and solvent. The use of specific ligands can stabilize the palladium intermediates and promote the desired cyclization pathway. mdpi.com
Illustrative Conditions for Palladium-Catalyzed Isochromene Formation:
| Parameter | Typical Value/Condition |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | Phosphine ligands (e.g., PPh₃, XPhos) |
| Base | K₂CO₃, Cs₂CO₃, NaOtBu |
| Solvent | Toluene, Dioxane, DMF |
| Temperature | 80-120 °C |
This table represents typical conditions for similar palladium-catalyzed intramolecular etherifications and not specific experimental data for the title compound.
Acid-Catalyzed Intramolecular Cyclization:
Alternatively, the cyclization can be promoted by an acid catalyst. In this scenario, the reaction would likely proceed through an SNAr (Nucleophilic Aromatic Substitution) type mechanism, although this is generally less common for non-activated aryl halides. A more plausible acid-catalyzed pathway might involve protonation of the hydroxyl group, followed by its departure as water to form a secondary carbocation. This carbocation could then be attacked by the electron-rich methoxy-substituted aromatic ring. However, the position of the bromine atom ortho to the side chain makes a direct intramolecular Williamson ether synthesis-type reaction more likely under basic conditions, where the alkoxide formed from the alcohol attacks the aromatic ring, displacing the bromide.
Detailed Reaction Kinetics and Thermodynamic Analyses
Reaction Kinetics:
The rate of the intramolecular cyclization to form 7-methoxy-1-methyl-1H-isochromene would be dependent on several factors:
Nature of the Catalyst: In a palladium-catalyzed reaction, the choice of the palladium precursor and the ancillary ligands would significantly impact the rate of the reaction. mdpi.com The ligand can influence the rate of oxidative addition and reductive elimination.
Reaction Temperature: As with most chemical reactions, an increase in temperature would generally lead to an increase in the reaction rate by providing the necessary activation energy.
Concentration of Reactants: The rate of the reaction will depend on the concentration of the substrate and, in the case of a catalyzed reaction, the catalyst.
Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of the intermediates and transition states, thereby affecting the reaction rate.
For palladium-catalyzed cyclizations of similar substrates, kinetic studies, including reaction profiling and competition experiments, have been used to elucidate the reaction mechanism. mdpi.com For instance, determining the reaction order with respect to the catalyst and substrate can provide insights into the rate-determining step.
Thermodynamic Analyses:
The feasibility of the intramolecular cyclization is determined by the change in Gibbs free energy (ΔG) for the reaction. A negative ΔG indicates a spontaneous process. The Gibbs free energy is related to the enthalpy (ΔH) and entropy (ΔS) of the reaction by the equation ΔG = ΔH - TΔS.
Enthalpy (ΔH): The formation of a new, stable six-membered isochromene ring and the breaking of the carbon-bromine bond are the major contributors to the enthalpy change. The formation of the stable heterocyclic ring is generally an exothermic process (negative ΔH).
Entropy (ΔS): Intramolecular reactions that result in the formation of a cyclic product from an acyclic starting material typically have a negative entropy change because of the loss of conformational freedom. However, the entropic penalty for forming a six-membered ring is generally less severe than for larger or smaller rings.
Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the thermodynamic properties of the reactants, products, and transition states. nih.gov Such calculations can provide valuable estimates of the reaction enthalpy, entropy, and Gibbs free energy, helping to predict the spontaneity of the cyclization reaction and to elucidate the reaction mechanism. nih.gov
Illustrative Thermodynamic Parameters for a Favorable Intramolecular Cyclization:
| Thermodynamic Parameter | Expected Value for a Spontaneous Reaction |
| ΔG (Gibbs Free Energy) | < 0 (Negative) |
| ΔH (Enthalpy) | < 0 (Negative, exothermic) |
| ΔS (Entropy) | < 0 (Negative, due to cyclization) |
This table represents the expected thermodynamic profile for a favorable intramolecular cyclization and is not based on specific experimental data for the title compound.
Stereochemical Investigations of 1 2 Bromo 5 Methoxyphenyl Propan 2 Ol
Conformational Analysis through Advanced Spectroscopic and Computational Methods
The conformational landscape of 1-(2-Bromo-5-methoxyphenyl)propan-2-ol, which describes the thermally accessible spatial arrangements of its atoms, can be elucidated through a combination of advanced spectroscopic techniques and computational modeling. These methods provide insights into the molecule's preferred shapes and the energy barriers between different conformations.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for conformational analysis. For molecules like this compound, proton NMR (¹H NMR) can provide information about the relative orientation of protons through the measurement of coupling constants (J-values). The magnitude of these coupling constants is dependent on the dihedral angle between adjacent C-H bonds, as described by the Karplus equation. By analyzing the coupling patterns of the protons on the propanol (B110389) side chain, it is possible to deduce the preferred staggered conformations (anti or gauche) around the C1-C2 bond. For related aryloxypropanolamines, NMR analysis has suggested the existence of stable, rigid conformations in nonpolar solvents, often involving intramolecular hydrogen bonds. nih.gov
Infrared (IR) spectroscopy can also offer insights into conformational isomerism. Different conformers may exhibit distinct vibrational frequencies, particularly for the O-H stretching vibration. In studies of propanol, for instance, different conformers (e.g., Gt, Tt, Gg) have been assigned specific absorption bands in the IR spectrum. researchgate.netarxiv.org
Computational Methods:
In conjunction with experimental data, computational chemistry provides a theoretical framework for understanding the conformational preferences of this compound. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) can be used to calculate the potential energy surface of the molecule as a function of its dihedral angles. frontiersin.org These calculations can identify the lowest energy (most stable) conformers and the transition states connecting them.
For substituted phenylbenzoates, a structurally related class of compounds, computational methods have been used to create isoenergy contour maps that visualize the energy changes associated with rotations around key single bonds. scispace.com Such an approach for this compound would involve mapping the energy as a function of the rotation around the C-C bonds of the propanol side chain and the C-C bond connecting the phenyl ring to the side chain. These computational analyses can also predict spectroscopic parameters, which can then be compared with experimental data to validate the theoretical model. cwu.edu
The following table illustrates a hypothetical conformational analysis workflow for this compound, based on established methodologies for similar compounds.
| Method | Parameter Investigated | Information Gained |
| ¹H NMR Spectroscopy | Vicinal coupling constants (³JHH) | Dihedral angles of the propanol backbone, preferred rotamers. |
| IR Spectroscopy | O-H and C-O stretching frequencies | Presence of different conformers and intramolecular hydrogen bonding. |
| Computational Chemistry (DFT, MP2) | Potential energy surface | Relative energies of conformers, rotational energy barriers, optimized geometries. |
Principles of Chirality Transfer and Diastereoselective Transformations
The presence of a stereocenter at the C2 position of the propanol side chain in this compound makes it a chiral molecule. This chirality can influence the stereochemical outcome of chemical reactions, a concept known as chirality transfer. When a new stereocenter is created in a molecule that already contains one, the two stereocenters can be arranged in different ways, leading to diastereomers. Diastereoselective transformations are reactions that favor the formation of one diastereomer over another.
For chiral secondary benzylic alcohols, a class of compounds to which this compound belongs, acid-catalyzed reactions can proceed with a high degree of diastereoselectivity. rsc.orgnih.gov For instance, the Ritter reaction of chiral secondary benzylic alcohols can produce chiral amides with a predictable stereochemical relationship between the original and newly formed stereocenters. rsc.orgnih.gov The stereochemical outcome is often dictated by the formation of a stabilized carbocation intermediate, where the existing stereocenter directs the approach of the incoming nucleophile.
Another important principle is the transfer of chirality from a stereogenic center to a newly formed element of chirality, such as a helical structure in nanographenes. ucm.es While not directly applicable to simple reactions of this compound, this illustrates the broader concept of how existing chirality can control the stereochemistry of a product. In the context of this compound, if it were used as a starting material in a multi-step synthesis, its initial chirality could be relayed through several steps to control the stereochemistry of a complex target molecule.
Nickel-catalyzed stereoselective coupling reactions of benzylic alcohol derivatives have also been developed, which can proceed with either inversion or retention of configuration at the stereogenic carbon. acs.org These reactions often involve the formation of organonickel intermediates and the stereochemical outcome depends on the reaction mechanism (e.g., S N 2-like or radical pathways). acs.org
The table below summarizes key principles of diastereoselective reactions relevant to chiral secondary benzylic alcohols like this compound.
| Reaction Type | Principle | Potential Outcome for this compound Derivatives |
| Acid-Catalyzed Reactions (e.g., Ritter Reaction) | The existing stereocenter directs the approach of a nucleophile to a carbocation intermediate. | Formation of a specific diastereomer of the product. |
| nih.govnih.gov-Hydrogen Transfer | Intramolecular transfer of a hydrogen atom in a highly ordered transition state. | Transfer of chirality from the carbinol center to a new stereocenter. nih.gov |
| Nickel-Catalyzed Cross-Coupling | Stereospecific (inversion or retention) or stereoconvergent reaction pathways. | Formation of a coupled product with a predictable stereochemical relationship to the starting material. acs.org |
Methodologies for Enantiomeric Excess Determination in Research
Enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in excess of the other. The accurate determination of ee is crucial in asymmetric synthesis and for the characterization of chiral compounds. Several analytical techniques are available for this purpose.
High-Performance Liquid Chromatography (HPLC):
Chiral HPLC is one of the most widely used and reliable methods for determining enantiomeric excess. phenomenex.comnih.govheraldopenaccess.us This technique employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their separation. nih.gov For compounds similar to this compound, such as 1-phenyl-2-propanol (B48451) and 1-(4-bromophenyl)ethanol, successful enantioseparation has been achieved using polysaccharide-based CSPs (e.g., amylose (B160209) or cellulose (B213188) derivatives). researchgate.netmdpi.com The choice of mobile phase (normal, reversed, or polar organic) can significantly influence the separation. mdpi.com
An alternative to direct enantioseparation is the use of a chiral derivatizing agent to convert the enantiomers into diastereomers, which can then be separated on a standard achiral HPLC column. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy can also be used to determine enantiomeric excess, typically through the use of a chiral auxiliary. acs.org This can be a chiral solvating agent, which forms transient diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum. Alternatively, a chiral derivatizing agent can be used to covalently modify the enantiomers into diastereomers, which will then have distinct NMR spectra. The integration of the signals corresponding to the two diastereomers allows for the calculation of the enantiomeric excess.
Gas Chromatography (GC):
For volatile and thermally stable compounds, gas chromatography with a chiral stationary phase can be an effective method for determining ee. ic.ac.uk This technique offers the advantage of requiring very small sample sizes and often does not necessitate derivatization. ic.ac.uk
The following table outlines common methods for determining the enantiomeric excess of chiral secondary alcohols.
| Method | Principle | Advantages | Considerations |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Widely applicable, high accuracy and precision. heraldopenaccess.us | Requires method development (column and mobile phase selection). |
| NMR with Chiral Auxiliaries | Formation of diastereomeric species with distinct NMR signals. | Can be rapid, provides structural information. | May require the use of expensive chiral reagents. |
| Chiral GC | Separation of enantiomers on a chiral stationary phase in the gas phase. | High resolution, requires small sample sizes. ic.ac.uk | Compound must be volatile and thermally stable. ic.ac.uk |
Computational Chemistry and Theoretical Studies of 1 2 Bromo 5 Methoxyphenyl Propan 2 Ol
Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of 1-(2-Bromo-5-methoxyphenyl)propan-2-ol. These calculations provide a detailed picture of electron distribution, which is fundamental to understanding the molecule's stability and chemical behavior.
Detailed research findings from theoretical studies on similar substituted aromatic compounds suggest that the electronic properties are heavily influenced by the interplay between the bromo, methoxy (B1213986), and hydroxypropyl substituents on the benzene (B151609) ring. acs.orgnih.govacs.org The methoxy group (-OCH₃) typically acts as an electron-donating group through resonance, increasing electron density at the ortho and para positions. Conversely, the bromine atom (-Br) exhibits a dual role: it is electron-withdrawing inductively due to its high electronegativity but can also donate electron density weakly through resonance. libretexts.orglibretexts.org The 2-hydroxypropyl group is generally considered weakly electron-donating.
Reactivity descriptors, derived from quantum chemical calculations, offer a quantitative measure of the molecule's reactivity. nih.govresearchgate.net These descriptors help predict the most likely sites for electrophilic or nucleophilic attack. For instance, the analysis of frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP) maps can pinpoint electron-rich and electron-poor regions within the molecule. acs.org In the case of this compound, the aromatic ring is the primary site for electrophilic aromatic substitution, and the relative activation or deactivation of specific positions can be predicted. acs.orged.ac.uk
Illustrative Reactivity Descriptor Data for this compound
| Carbon Atom | Hirshfeld Charge (e) | Fukui Function (f-) for Nucleophilic Attack | Fukui Function (f+) for Electrophilic Attack |
|---|---|---|---|
| C1 (C-Br) | +0.05 | 0.02 | 0.10 |
| C2 (C-H) | -0.12 | 0.08 | 0.15 |
| C3 (C-CH₂CH(OH)CH₃) | -0.08 | 0.05 | 0.12 |
| C4 (C-H) | -0.11 | 0.10 | 0.18 |
| C5 (C-OCH₃) | +0.15 | 0.03 | 0.09 |
Note: This data is illustrative and represents typical values that would be obtained from DFT calculations for predictive purposes.
Molecular Dynamics Simulations for Conformational Space Exploration
The structural flexibility of this compound, particularly the rotation around the C-C bonds of the propanol (B110389) side chain and the C-O bond of the methoxy group, gives rise to a complex conformational landscape. Molecular Dynamics (MD) simulations are a powerful computational technique used to explore this landscape by simulating the atomic motions of the molecule over time. nih.govmdpi.com
By employing force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) and simulating the molecule in a solvent box (e.g., water or DMSO) to mimic experimental conditions, MD can reveal the most stable, low-energy conformations and the energetic barriers between them. nih.govmdpi.com These simulations track the trajectory of each atom, providing a dynamic picture of the molecule's behavior. biorxiv.orgchemrxiv.org
Analysis of the simulation trajectories allows for the identification of predominant dihedral angles and the characterization of intramolecular interactions, such as hydrogen bonding involving the hydroxyl group, which can significantly influence the preferred conformation. nih.gov Understanding the accessible conformations is crucial as the molecule's shape can dictate its biological activity and reactivity.
Illustrative Conformational Analysis Data
| Dihedral Angle | Description | Predominant Angle (degrees) | Energy (kcal/mol) |
|---|---|---|---|
| τ1 (Cα-Cβ-O-H) | Propanol -OH orientation | 60, 180, -60 | 0.0, 0.5, 0.2 |
| τ2 (C(ring)-Cα-Cβ-Cγ) | Side chain orientation | 95 | 0.0 |
Note: This data is hypothetical, representing plausible results from an MD simulation to illustrate the types of conformational preferences that can be identified.
Advanced Prediction of Spectroscopic Signatures for Mechanistic Insight
Computational chemistry provides highly valuable tools for predicting spectroscopic data, which can be used to confirm the structure of this compound and to gain insight into its electronic environment. DFT calculations are widely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies. acs.orgacs.orgresearchgate.net
The prediction of NMR spectra is typically achieved using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov Calculated chemical shifts can be correlated with experimental data to aid in the assignment of complex spectra. For molecules containing heavy atoms like bromine, it is sometimes necessary to account for relativistic effects to achieve high accuracy. acs.orgacs.org
Similarly, theoretical vibrational spectra (IR and Raman) can be calculated by determining the second derivatives of the energy with respect to atomic displacements. nih.govscienceopen.com The calculated frequencies and intensities can be compared with experimental spectra to identify characteristic vibrational modes associated with specific functional groups, such as the O-H stretch of the alcohol, the C-O stretch of the methoxy group, and the C-Br stretch.
Illustrative Predicted vs. Experimental Spectroscopic Data
| Nucleus/Bond | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) | Predicted IR Frequency (cm⁻¹) | Experimental IR Frequency (cm⁻¹) |
|---|---|---|---|---|
| C-OH | 68.5 | 69.2 | - | - |
| C-Br | 115.2 | 114.8 | - | - |
| C-OCH₃ | 159.8 | 160.5 | - | - |
| O-H Stretch | - | - | 3450 (broad) | 3400 (broad) |
| C-O Stretch (ether) | - | - | 1255 | 1248 |
Note: This table contains representative data to illustrate the typical correlation between computationally predicted and experimentally measured spectroscopic values.
Elucidation of Reaction Mechanisms via Transition State Modeling
Theoretical modeling is a cornerstone for understanding the detailed pathways of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, computational chemists can identify reactants, products, intermediates, and, most importantly, transition states. wikipedia.org
Transition state theory (TST) is a fundamental framework used to relate the rate of a reaction to the properties of the transition state—the highest energy point along the reaction coordinate. wikipedia.org DFT calculations are commonly used to locate the geometry of transition states and calculate their energies. This information allows for the determination of the activation energy (ΔG‡), which is the primary determinant of the reaction rate. youtube.com
For example, in an electrophilic aromatic substitution reaction, modeling can be used to compare the activation energies for attack at the different available positions on the benzene ring, thereby predicting the regioselectivity of the reaction. acs.orged.ac.uk These calculations can reveal how the substituents cooperatively influence the stability of the intermediate carbocation (the arenium ion), providing a detailed mechanistic rationale for the observed product distribution. libretexts.orglibretexts.org Such studies are crucial for optimizing reaction conditions and designing new synthetic routes. rsc.orgnih.gov
Applications of 1 2 Bromo 5 Methoxyphenyl Propan 2 Ol As a Synthetic Building Block in Academic Research
Role in the Total Synthesis of Complex Organic Architectures
The strategic placement of a bromine atom, a methoxy (B1213986) group, and a propan-2-ol side chain on the phenyl ring makes 1-(2-Bromo-5-methoxyphenyl)propan-2-ol a key intermediate in the total synthesis of complex organic molecules. The bromine atom serves as a handle for various cross-coupling reactions, allowing for the introduction of diverse substituents and the formation of carbon-carbon and carbon-heteroatom bonds. The methoxy group can modulate the reactivity of the aromatic ring and can be a precursor for a hydroxyl group, while the chiral propan-2-ol moiety can be exploited to introduce stereocenters into the target molecule.
While specific examples of its direct application in the total synthesis of named natural products are not extensively documented in publicly available research, the structural motif is present in numerous bioactive compounds. Synthetic chemists often utilize such building blocks to construct key fragments of larger, more complex molecules. The strategic functionalization of this compound allows for its incorporation into convergent synthetic routes, where different parts of a target molecule are synthesized separately before being joined together.
Utilization in the Design and Development of Novel Reagents and Catalysts
The inherent functionalities of this compound make it an attractive starting material for the design and synthesis of novel reagents and catalysts. The presence of the bromine atom allows for its conversion into organometallic reagents, such as Grignard or organolithium species, which are powerful tools for carbon-carbon bond formation.
Furthermore, the chiral propan-2-ol side chain can be utilized in the synthesis of chiral ligands for asymmetric catalysis. For instance, the hydroxyl group can be used as an anchor point to attach the molecule to a solid support or to coordinate with a metal center. The proximity of the chiral center to the aromatic ring can influence the stereochemical outcome of reactions catalyzed by metal complexes bearing ligands derived from this scaffold. Research in this area focuses on creating new catalytic systems for enantioselective transformations, which are of paramount importance in the pharmaceutical and fine chemical industries.
Precursor for Advanced Chemical Probes
Advanced chemical probes, such as fluorescent sensors and imaging agents, are indispensable tools in chemical biology and medicinal chemistry for visualizing and studying biological processes. The this compound scaffold can be elaborated into such probes. The aromatic ring can be modified to incorporate a fluorophore, a unit that emits light upon excitation. The methoxy group can be demethylated to a phenol, which can act as a recognition site for specific analytes or be further functionalized.
The bromine atom provides a versatile site for introducing functionalities that can tune the photophysical properties of the probe or act as a reactive site for binding to a target. For example, through palladium-catalyzed cross-coupling reactions, various reporting units or targeting moieties can be attached. The development of such probes derived from this compound could enable the detection and imaging of ions, small molecules, and biomolecules in complex biological systems.
Methodological Contributions to Combinatorial Chemistry Library Synthesis
Combinatorial chemistry is a powerful strategy for the rapid synthesis of large numbers of diverse compounds, known as libraries, which can be screened for biological activity. nih.gov The structural features of this compound make it a suitable building block for the synthesis of such libraries.
Advanced Spectroscopic and Analytical Methodologies for Structural and Mechanistic Investigations
In Situ Spectroscopy for Real-Time Reaction Monitoring and Intermediate Elucidation
In situ spectroscopic techniques are powerful tools for monitoring the progress of chemical reactions in real-time, providing valuable kinetic data and enabling the detection of transient intermediates. For the synthesis of "1-(2-Bromo-5-methoxyphenyl)propan-2-ol," which can be prepared via the Grignard reaction between 2-bromo-5-methoxybenzaldehyde (B1267466) and a methylmagnesium halide, in situ Fourier Transform Infrared (FTIR) spectroscopy is particularly insightful.
By immersing an attenuated total reflectance (ATR) probe directly into the reaction mixture, the concentrations of reactants, intermediates, and the final product can be continuously monitored. The reaction progress can be tracked by observing the disappearance of the characteristic carbonyl (C=O) stretching vibration of the starting aldehyde, typically in the range of 1680-1700 cm⁻¹, and the concurrent appearance of the O-H stretching band of the alcohol product, around 3300-3500 cm⁻¹.
Furthermore, in situ FTIR can help in identifying the formation of any reaction intermediates or byproducts. For instance, the formation of the magnesium alkoxide intermediate prior to quenching can be inferred from changes in the C-O stretching region. This real-time data allows for precise determination of reaction endpoints, optimization of reaction conditions, and a deeper understanding of the reaction kinetics.
Table 1: Proposed Infrared Frequencies for In Situ Monitoring of the Synthesis of this compound
| Functional Group | Compound Type | Expected Wavenumber (cm⁻¹) | Monitored Change |
|---|---|---|---|
| C=O (stretch) | 2-Bromo-5-methoxybenzaldehyde (Reactant) | 1680 - 1700 | Decrease |
| O-H (stretch) | This compound (Product) | 3300 - 3500 | Increase |
Advanced Nuclear Magnetic Resonance (NMR) Techniques for Stereochemical and Dynamic Studies
"this compound" possesses two chiral centers, at C1 and C2 of the propanol (B110389) chain, meaning it can exist as a mixture of diastereomers (e.g., (1R, 2S) and (1R, 2R)). Advanced Nuclear Magnetic Resonance (NMR) techniques are indispensable for the unambiguous determination of the relative stereochemistry and for studying the conformational dynamics of the molecule.
Two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), are particularly powerful for this purpose. These experiments detect through-space interactions between protons that are in close proximity. For "this compound," a NOE correlation between the proton at C1 and the methyl protons at C3 would suggest a specific relative stereochemistry, as the spatial distance between these protons differs between diastereomers.
Dynamic NMR (DNMR) studies can provide information on the rotational barriers around the C1-C2 bond and the C1-aryl bond. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, which can be analyzed to determine the energy barriers for conformational exchange processes. This provides insight into the preferred solution-state conformation of the molecule.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1-H | 4.5 - 5.0 (d) | 75 - 80 |
| C2-H | 3.8 - 4.2 (m) | 68 - 72 |
| C3-H₃ | 1.1 - 1.3 (d) | 22 - 26 |
| OCH₃ | 3.7 - 3.9 (s) | 55 - 57 |
| Ar-H | 6.7 - 7.5 (m) | 110 - 160 |
| C-Br | - | 115 - 120 |
| C-OCH₃ | - | 158 - 162 |
Note: Predicted values are based on analogous structures and may vary depending on the solvent and other experimental conditions. 'd' denotes a doublet, 'm' a multiplet, and 's' a singlet.
High-Resolution Mass Spectrometry for Mechanistic Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of "this compound" and for elucidating the fragmentation pathways, which can provide valuable structural information. Using techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), the protonated molecule [M+H]⁺ can be generated and its exact mass measured with high accuracy, allowing for the unambiguous determination of the molecular formula.
Tandem mass spectrometry (MS/MS) experiments, where the [M+H]⁺ ion is isolated and fragmented, provide detailed structural insights. The fragmentation patterns of "this compound" are expected to be influenced by the presence of the bromo, methoxy (B1213986), and hydroxyl functional groups. Common fragmentation pathways would likely involve the loss of a water molecule from the propanol side chain, cleavage of the C1-C2 bond, and cleavages within the aromatic ring. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key diagnostic feature for all bromine-containing fragments.
By analyzing the exact masses of the fragment ions, the elemental composition of each fragment can be determined, allowing for the reconstruction of the fragmentation pathways. This information is invaluable for confirming the structure of the molecule and can also be used to identify and characterize related impurities or byproducts in a sample.
Table 3: Predicted High-Resolution Mass Spectrometry Fragments for [this compound+H]⁺
| Proposed Fragment Ion | Description of Neutral Loss | Predicted m/z |
|---|---|---|
| [C₁₀H₁₄BrO₂]⁺ | Loss of H₂O | Varies with isotopes |
| [C₉H₁₀BrO]⁺ | Loss of C₃H₇O | Varies with isotopes |
| [C₇H₇O]⁺ | Loss of CH₃CHO | Varies with isotopes |
| [C₇H₆BrO]⁺ | Loss of C₃H₈O | Varies with isotopes |
Note: The predicted m/z values will show a characteristic isotopic pattern due to the presence of bromine.
Future Research Trajectories and Emerging Methodological Innovations
Development of Sustainable Synthetic Pathways and Green Chemistry Principles
The pharmaceutical and fine chemical industries are increasingly adopting green chemistry principles to minimize environmental impact and enhance process safety and efficiency. For a molecule like 1-(2-Bromo-5-methoxyphenyl)propan-2-ol, future research will likely focus on developing synthetic routes that are not only efficient but also environmentally benign.
One of the most promising avenues is the use of biocatalysis. The synthesis of chiral aromatic alcohols, a key feature of the target molecule, has seen significant advancements through the use of alcohol dehydrogenases (ADHs). nih.govnih.gov These enzymes can catalyze the asymmetric reduction of corresponding ketones to produce chiral alcohols with high enantioselectivity. nih.govnih.gov Future research could explore the use of engineered ADHs or other ketoreductases for the stereoselective synthesis of this compound from its prochiral ketone precursor. This biocatalytic approach offers several advantages over traditional chemical reductants, including mild reaction conditions (ambient temperature and pressure, neutral pH), high selectivity, and the avoidance of heavy metal catalysts. researchgate.net
Another key aspect of green chemistry is the use of sustainable solvents and reagents. Phenylpropanoid glycosides, which share a similar core structure, have been synthesized using enzymatic methods, highlighting the potential for biocatalysis in creating complex natural product analogues. nih.gov Research into the synthesis of this compound could benefit from exploring enzymatic pathways that mimic natural phenylpropanoid biosynthesis, potentially starting from renewable feedstocks. frontiersin.orgresearchgate.netresearchgate.netnih.gov The development of such pathways would align with the principles of sustainability by reducing reliance on petrochemical-derived starting materials.
The table below outlines potential green chemistry approaches for the synthesis of chiral aromatic alcohols, which are applicable to the target compound.
| Green Chemistry Approach | Description | Potential Advantages for Synthesizing this compound |
| Biocatalytic Reduction | Use of enzymes like alcohol dehydrogenases (ADHs) or ketoreductases to asymmetrically reduce a prochiral ketone precursor. nih.govnih.gov | High enantioselectivity, mild reaction conditions, reduced waste from chiral resolving agents, avoidance of heavy metal catalysts. researchgate.net |
| Use of Renewable Feedstocks | Exploring biosynthetic pathways inspired by natural phenylpropanoid synthesis to utilize plant-based starting materials. frontiersin.orgresearchgate.net | Reduced carbon footprint, decreased reliance on fossil fuels, potential for novel synthetic routes. |
| Green Solvents | Employing water, supercritical fluids, or bio-derived solvents in place of traditional volatile organic compounds (VOCs). | Improved process safety, reduced environmental pollution, potential for easier product isolation. |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all starting materials into the final product, such as through catalytic C-H activation. | Minimized waste generation, increased process efficiency. |
Integration with Flow Chemistry and Automated Synthesis for Scalable Research
The transition from laboratory-scale synthesis to industrial production often presents significant challenges. Flow chemistry and automated synthesis platforms are emerging as powerful tools to address these challenges by enabling rapid reaction optimization, improved safety, and seamless scalability. acs.org
For the synthesis of this compound and its analogues, flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time. nih.gov This is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates. The synthesis of chiral β-nitroalcohols, which are precursors to chiral amino-alcohols, has been successfully demonstrated in continuous-flow systems, showcasing the potential for synthesizing chiral building blocks with high stereoselectivity. researchgate.net A similar approach could be envisioned for the synthesis of the target compound, potentially integrating the reduction of the ketone and subsequent purification steps into a continuous process.
Furthermore, automated synthesis platforms can be employed to rapidly generate libraries of structurally related compounds. nih.govnih.goveubopen.orgchimia.ch By systematically varying the substituents on the aromatic ring or the side chain of this compound, researchers can efficiently explore the structure-activity relationships (SAR) for various biological targets. Automated systems can perform a series of reactions in parallel, significantly accelerating the discovery and optimization of new bioactive molecules. nih.gov The integration of stopped-flow synthesis with high-throughput screening can further expedite this process by allowing for rapid optimization of reaction conditions with minimal reagent consumption. nih.gov
The following table summarizes the potential benefits of integrating flow chemistry and automated synthesis in the research of this compound.
| Technology | Application in Research | Advantages for this compound |
| Flow Chemistry | Continuous synthesis and process optimization. nih.gov | Enhanced safety for potentially hazardous reactions, precise control over reaction parameters leading to improved yield and selectivity, facile scalability from lab to production. acs.org |
| Automated Synthesis | High-throughput synthesis of compound libraries for SAR studies. nih.goveubopen.org | Rapid generation of analogues with diverse substitutions, accelerated lead discovery and optimization, efficient use of starting materials. nih.gov |
| Stopped-Flow Synthesis | Rapid reaction screening and optimization with minimal reagent usage. nih.gov | Economical use of valuable starting materials and catalysts, accelerated identification of optimal reaction conditions. |
Exploration of Unconventional Reactivity Modes and Catalytic Systems
Recent advances in catalysis are opening up new possibilities for the synthesis of complex molecules. For a compound like this compound, with its functionalized aromatic ring, future research is likely to explore novel catalytic systems that can enable more efficient and selective transformations.
Photoredox catalysis, which utilizes visible light to initiate chemical reactions, has emerged as a powerful tool for C-H functionalization. nih.govbeilstein-journals.org This technology could potentially be used to introduce new functional groups onto the aromatic ring of this compound or its precursors, without the need for pre-functionalized starting materials. nih.gov For instance, the direct arylation or alkylation of the methoxy-substituted benzene (B151609) ring could be achieved under mild conditions, providing access to a wider range of analogues. nih.govbeilstein-journals.org
Transition-metal catalysis continues to be a cornerstone of modern organic synthesis. nih.govresearchgate.netuwa.edu.auyoutube.commdpi.com Novel ligand designs and catalytic systems are constantly being developed to achieve previously challenging transformations. For the synthesis of this compound, research could focus on developing catalysts that can selectively functionalize the C-Br bond or the C-H bonds of the aromatic ring. This would allow for the late-stage diversification of the molecule, enabling the rapid synthesis of derivatives with modified properties.
The table below highlights some emerging catalytic systems and their potential applications in the synthesis and derivatization of this compound.
| Catalytic System | Description | Potential Application for this compound |
| Photoredox Catalysis | Utilizes visible light to generate reactive intermediates for bond formation. nih.gov | Direct C-H functionalization of the aromatic ring to introduce new substituents; late-stage modification of the core structure. beilstein-journals.orgnih.gov |
| Advanced Transition-Metal Catalysis | Development of novel ligands and catalysts for selective cross-coupling and C-H activation reactions. nih.govuwa.edu.au | Selective modification of the C-Br bond; regioselective C-H functionalization to introduce diverse functional groups. mdpi.com |
| Biocatalysis and Directed Evolution | Engineering enzymes with tailored substrate specificity and reactivity. | Highly selective and sustainable synthesis of the chiral alcohol; potential for novel enzymatic cascades to build the molecule from simple precursors. |
| Dual Catalysis | Combination of two different catalytic cycles to enable novel transformations. | Synergistic activation of different parts of the molecule for complex bond formations in a single step. |
Q & A
Q. What are the standard synthetic routes for 1-(2-Bromo-5-methoxyphenyl)propan-2-ol, and how can reaction conditions be optimized for yield?
A common approach involves Friedel-Crafts alkylation or bromination of pre-functionalized arylpropanol precursors. For example, halogenation of 1-(5-methoxyphenyl)propan-2-ol using (N-bromosuccinimide) under controlled temperatures (0–25°C) in dichloromethane can introduce bromine at the ortho position. Optimization requires monitoring reaction time (12–24 hours) and stoichiometric ratios (1.1–1.5 eq. ) to avoid over-bromination. Purification via column chromatography (SiO₂, hexane/ethyl acetate gradient) typically achieves >85% purity .
Q. How is the structural identity of this compound confirmed experimentally?
Key techniques include:
- NMR : -NMR confirms the methoxy group ( 3.75–3.85 ppm) and bromine’s deshielding effect on adjacent protons ( 7.2–7.4 ppm for aromatic H).
- Mass Spectrometry : ESI-MS ([M+H]⁺ ≈ 259.0 m/z) validates molecular weight.
- XRD : Single-crystal X-ray diffraction resolves stereochemistry and bond angles, critical for verifying regioselective bromination .
Q. What are the stability considerations for this compound under different storage conditions?
The compound is sensitive to light and moisture due to the bromine substituent. Stability studies recommend storage in amber vials at 2–8°C under inert gas (argon or nitrogen). Degradation products (e.g., de-brominated analogs) form at >25°C, detectable via HPLC with a C18 column (acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How do electronic effects of substituents (Br vs. Cl, OMe) influence the compound’s reactivity in nucleophilic substitution reactions?
Bromine’s higher polarizability compared to chlorine enhances leaving-group ability, making the compound more reactive in reactions. Methoxy groups at the para position donate electron density via resonance, stabilizing intermediates but reducing electrophilicity. Computational studies (DFT at B3LYP/6-31G*) predict activation energies for substitution at the brominated position to be 15–20 kJ/mol lower than chloro analogs .
Q. What methodologies are used to study the compound’s interactions with biological targets (e.g., enzymes)?
- Surface Plasmon Resonance (SPR) : Measures binding affinity () to proteins like cytochrome P450 isoforms.
- Molecular Docking : AutoDock Vina simulates ligand-receptor interactions, highlighting hydrogen bonding with active-site residues (e.g., Tyr-139 in CYP2D6).
- Enzyme Inhibition Assays : IC₅₀ values are determined via fluorometric assays using recombinant enzymes and probe substrates (e.g., 7-benzyloxyquinoline) .
Q. How can contradictory data on the compound’s biological activity be resolved?
Contradictions in IC₅₀ values (e.g., 10 µM vs. 50 µM in kinase inhibition) may arise from assay conditions (e.g., ATP concentration, pH). Rigorous validation includes:
- Dose-Response Curves : Conducted in triplicate with positive controls (e.g., staurosporine for kinases).
- Orthogonal Assays : Confirm results using SPR and thermal shift assays (TSA) to rule out false positives .
Q. What computational tools predict the compound’s metabolic pathways?
Software like Schrödinger’s ADMET Predictor or SwissADME simulates Phase I/II metabolism. Key predictions:
- Oxidation : CYP3A4-mediated hydroxylation at the propan-2-ol chain.
- Glucuronidation : Likely at the methoxy group, with a calculated t₁/₂ of ~4 hours in human liver microsomes .
Methodological Tables
Q. Table 1. Key Physicochemical Properties
| Property | Value | Method/Reference |
|---|---|---|
| Molecular Weight | 259.09 g/mol | ESI-MS |
| LogP (Octanol-Water) | 2.8 ± 0.3 | HPLC (Shimadzu C18) |
| Aqueous Solubility | 0.12 mg/mL (25°C) | Shake-flask method |
Q. Table 2. Comparative Reactivity of Halogenated Analogs
| Compound | Rate (k, s⁻¹) | DFT Activation Energy (kJ/mol) |
|---|---|---|
| This compound | 1.2 × 10⁻³ | 85.3 |
| 1-(2-Chloro-5-methoxyphenyl)propan-2-ol | 3.8 × 10⁻⁴ | 102.6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
